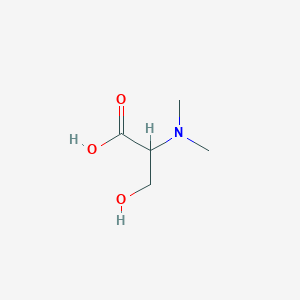

2-(Dimethylamino)-3-hydroxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-hydroxypropanoic acid is a chemical compound that is not widely documented in the literature. The closest related compound found is 2-(Dimethylamino)benzoic acid, which is a derivative of benzoic acid with a dimethylamino group attached to the second carbon of the benzene ring . It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates, has been reported. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular and molecular targets

Mode of Action

Based on its chemical structure, it may interact with its targets through electrostatic interactions, hydrogen bonding, or hydrophobic interactions . The resulting changes could include alterations in cellular processes, enzymatic activity, or signal transduction pathways.

Biochemical Pathways

Similar compounds have been implicated in various metabolic and signaling pathways

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic properties, including various absorption rates, distribution patterns, metabolic pathways, and excretion routes . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzymatic activity, and cellular signaling

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dimethylamino)-3-hydroxypropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

Given its structure, it is plausible that it could interact with various enzymes, proteins, and other biomolecules . The presence of both a dimethylamino group and a hydroxypropanoic acid group suggests that it could participate in a range of biochemical reactions .

Cellular Effects

It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of different dosages of 2-(Dimethylamino)-3-hydroxypropanoic acid in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that it could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Dimethylamino)-3-hydroxypropanoic acid involves the reaction of a suitable starting material with dimethylamine followed by oxidation to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "Dimethylamine", "Oxidizing agent" ], "Reaction": [ "3-hydroxypropanoic acid is reacted with excess dimethylamine in the presence of a suitable catalyst such as HCl or H2SO4 to form the intermediate 2-(dimethylamino)-3-hydroxypropanoic acid.", "The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or sodium hypochlorite to yield the final product 2-(Dimethylamino)-3-hydroxypropanoic acid." ] } | |

CAS No. |

126576-99-6 |

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2R)-2-(dimethylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

UHOZUUWRLMQQBZ-SCSAIBSYSA-N |

Isomeric SMILES |

CN(C)[C@H](CO)C(=O)O |

SMILES |

CN(C)C(CO)C(=O)O |

Canonical SMILES |

CN(C)C(CO)C(=O)O |

Synonyms |

D-Serine, N,N-dimethyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/no-structure.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)